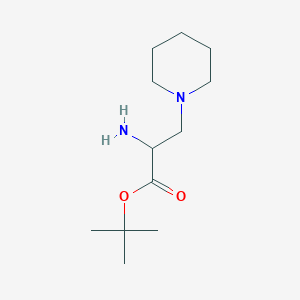
Tert-butyl 2-amino-3-piperidin-1-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-piperidin-1-ylpropanoate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 2-amino-3-piperidin-1-ylpropanoate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article will explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has a molecular formula of C13H23NO2, characterized by a tert-butyl group and a piperidine ring. The presence of the piperidine moiety is significant as it can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The structural configuration enhances its stability and solubility, making it suitable for pharmaceutical applications.
Biological Activity
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : Compounds with similar piperidine structures have shown analgesic effects in various studies, suggesting potential use in pain management.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, possibly through modulation of cytokine release and immune responses .
- Neuroprotective Activity : Some derivatives have been associated with neuroprotective effects, indicating potential applications in neurodegenerative diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group and the piperidine ring can form hydrogen bonds with biological molecules, influencing various pathways. For instance, studies have shown that similar compounds can modulate neurotransmitter receptor activity, which is crucial for their therapeutic effects.
Interaction Studies
Interaction studies focus on the binding affinities of this compound with specific receptors or enzymes. These studies are essential for understanding its pharmacological potential and mechanisms of action. For example, compounds structurally related to this one have demonstrated varying degrees of interaction with neurotransmitter receptors, influencing their therapeutic efficacy .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Case Study: NLRP3 Inhibition
A notable study evaluated the ability of compounds similar to this compound to inhibit NLRP3-dependent pyroptosis in macrophages. Results indicated that specific derivatives could concentration-dependently inhibit IL-1β release, a key pro-inflammatory cytokine . This suggests that the compound may play a role in modulating inflammatory responses through NLRP3 inhibition.
科学的研究の応用
Pharmacological Applications
Tert-butyl 2-amino-3-piperidin-1-ylpropanoate is primarily studied for its role as a pharmacological agent. It has been associated with various therapeutic properties, including:
- NLRP3 Inhibition : Recent studies have identified the compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The compound's ability to inhibit interleukin-1β release and pyroptotic cell death in macrophages has been demonstrated through in vitro assays, showcasing its anti-inflammatory potential .
- Neurological Disorders : The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for treating central nervous system disorders. Its derivatives have been evaluated for their efficacy as histamine H3 receptor antagonists, which could lead to novel treatments for conditions such as Alzheimer's disease and other cognitive impairments .
Case Study 1: NLRP3 Inhibition
A study published in Nature Communications explored the efficacy of this compound in inhibiting NLRP3-dependent IL-1β release. The compound was tested on differentiated THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome. Results indicated a significant reduction in IL-1β levels, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Neurological Effects
Research conducted on the compound's derivatives indicated promising results as H3 receptor antagonists. In vitro assays showed that these compounds could enhance neurotransmitter release, which is beneficial for cognitive function improvement. This positions this compound as a potential candidate for further development in treating neurodegenerative diseases .
特性
IUPAC Name |
tert-butyl 2-amino-3-piperidin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)9-14-7-5-4-6-8-14/h10H,4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLWMONABTWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













